molecular formula C16H16N4O3 B4048313 methyl 6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

methyl 6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B4048313
M. Wt: 312.32 g/mol
InChI Key: PLHGCNZMKRSNQQ-UHFFFAOYSA-N
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Description

Methyl 6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a useful research compound. Its molecular formula is C16H16N4O3 and its molecular weight is 312.32 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 2-imino-1-isopropyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate is 312.12224039 g/mol and the complexity rating of the compound is 768. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Efficient Synthesis and Biological Evaluation

Research has demonstrated the synthesis of compounds related to the chemical structure of interest, showcasing methodologies like the aza-Wittig reactions leading to compounds with potential cytotoxicity against lung cancer cell lines. For instance, one study outlined the synthesis of ethyl 4-alkylamino-2-arylamino-6-methyl-furo[2,3-d]pyrimidine-5-carboxylate derivatives, indicating notable cytotoxic activities against A459 lung cancer cell lines with an IC50 of 0.8μM (Yanggen Hu et al., 2010).

Chemical Rearrangements and Structural Analysis

Significant attention has been given to the structural analysis and rearrangements of pyrimidine derivatives. The Dimroth rearrangement, for example, has been studied in detail to understand the structural dynamics and isomerization processes of such compounds. These studies provide insights into the chemical behavior and potential applications of pyrimidine derivatives in developing new synthetic routes or understanding reaction mechanisms (D. J. Brown & M. Paddon-Row, 1967).

Synthesis of Related Compounds

The Biginelli reaction has been utilized for the synthesis of various heterocyclic compounds, indicating the versatility and potential of the chemical structure for further exploration. For instance, investigations into the reactions of Biginelli-compounds have led to the synthesis of novel pyrimidines and related derivatives, showcasing the compound's utility in creating biologically active molecules (C. Kappe & P. Roschger, 1989).

Potential Antiallergy Agents

Research into the synthesis of 5-imino-5H-dipyrido[1,2-a; 2',3'-d]pyrimidines has indicated potential antiallergy applications. The novel synthetic routes developed for these compounds, utilizing the Ullmann condensation followed by intramolecular cyclization, highlight the chemical structure's potential for developing antiallergy medications (A. Rykowski & W. Pucko, 1999).

Molecular and Electronic Structure Studies

Studies on the molecular and electronic structures of dihydropyrimidine and its derivatives have been conducted to understand their conformational flexibility and electronic properties. Such research aids in the design of molecules with desired physical and chemical properties for various applications (O. Shishkin & D. Antonov, 1996).

Properties

IUPAC Name

methyl 6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-9(2)20-13(17)10(16(22)23-3)8-11-14(20)18-12-6-4-5-7-19(12)15(11)21/h4-9,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHGCNZMKRSNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C1=N)C(=O)OC)C(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl 6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Reactant of Route 4
methyl 6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
methyl 6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.